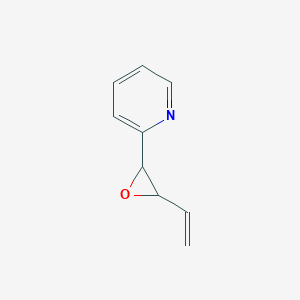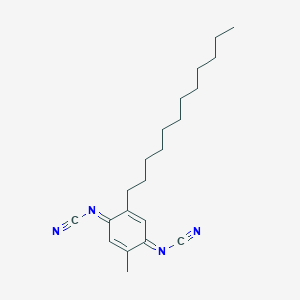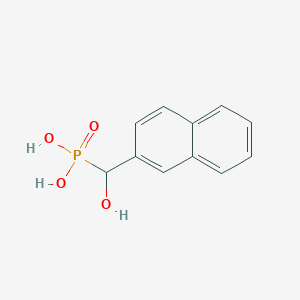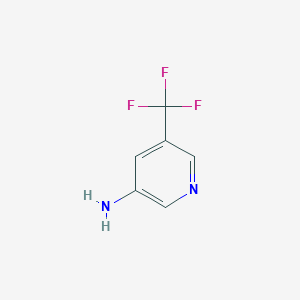
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” is a compound that contains an indole ring, which is a common structure in many natural and synthetic compounds . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of “methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” can be generated from ChemDraw . The structure includes an indole ring, a hydroxyl group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” can be predicted using various computational tools . For example, its molecular weight is 390.4 g/mol, and it has a topological polar surface area of 121 Ų .Applications De Recherche Scientifique
Enzymatic Synthesis
L-5-Hydroxytryptophan is an important amino acid that is widely used in food and medicine . It can be synthesized by a modified tryptophan synthase . A direct evolution strategy was applied to engineer tryptophan synthase from Escherichia coli to improve the efficiency of L-5-hydroxytryptophan synthesis . The mutant enzyme (V231A/K382G) reaction conditions for the production of L-5-hydroxytryptophan were 100 mmol/L L-serine at pH 8.5 and 35°C for 15 h, reaching a yield of L-5-hydroxytryptophan of 86.7% .
Metabolic Engineering
Metabolic engineering of Escherichia coli has been used for the efficient production of L-5-hydroxytryptophan from glucose . The final engineered strain HTP11 was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h .
Treatment of Depression
L-5-Hydroxytryptophan has a good effect on the treatment of depression . Exogenous L-5-hydroxytryptophan crosses the blood-brain barrier, increasing the concentration of serotonin in the brain and reducing the production of cytokines in the body, thus improving depression .
Treatment of Insomnia
L-5-Hydroxytryptophan increases brain serum concentrations and brain melatonin levels, which promotes sleep .
Treatment of Spinal Cord Atrophy
L-5-Hydroxytryptophan improves symptoms of spinal cord atrophy .
Antimalarial Agents
5-Hydroxy L-Tryptophan Methyl Ester is used for the synthesis of (+)- and (-)-Decursivine and (±)-Serotobenine, acting as antimalarial agents .
Treatment of Chronic Headaches
L-5-Hydroxytryptophan has been shown to have unique efficacy in the treatment of chronic headaches .
Treatment of Parkinson’s Syndrome and Alzheimer’s Disease
The application of 5-HTP in medication and health care is expanding, and its commercial potential continues to be explored due to its remarkable efficacy in treating several disorders and diseases, such as Parkinson’s syndrome and Alzheimer’s disease .
Mécanisme D'action
Target of Action
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is a derivative of indole . Indole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity
Mode of Action
It is known that indole derivatives can activate the aryl hydrocarbon receptor (ahr), a transcription factor that regulates gene expression .
Biochemical Pathways
The compound is a derivative of tryptophan, an essential amino acid. Tryptophan is metabolized by gut bacteria into various indole derivatives . These metabolites can activate AHR and exert various biological effects .
Result of Action
The compound, being an indole derivative, is expected to have a wide range of biological activities as mentioned above . .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan into various indole derivatives . Changes in the composition of the gut microbiota could potentially affect the production of these metabolites and, consequently, their biological effects.
Orientations Futures
Indole derivatives have shown promising therapeutic potential in various fields, including antimicrobial activity . Future research could focus on exploring the therapeutic potential of “methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” and other indole derivatives in more depth.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRAMKXEZLMNOK-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)










